molecular formula C11H12ClN3O5S B2429651 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea CAS No. 946259-65-0

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea

Cat. No.: B2429651
CAS No.: 946259-65-0
M. Wt: 333.74
InChI Key: ZCTYWJMBMSNIBA-UHFFFAOYSA-N
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Description

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea is a useful research compound. Its molecular formula is C11H12ClN3O5S and its molecular weight is 333.74. The purity is usually 95%.
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Biological Activity

The compound 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea is a synthetic derivative notable for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C10H9ClN2O4SC_{10}H_{9}ClN_{2}O_{4}S, and it possesses a unique combination of functional groups that contribute to its biological activity. The presence of the dioxo thiolane structure and the nitrophenyl group are particularly significant in mediating interactions with biological targets.

Property Details
Molecular FormulaC10H9ClN2O4SC_{10}H_{9}ClN_{2}O_{4}S
Molecular WeightApproximately 292.70 g/mol
Functional GroupsChlorine, Nitro, Urea, Dioxo Thiolane

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nitration of Phenol : Introduction of the nitro group onto the phenolic ring.
  • Formation of Urea Linkage : Reaction with isocyanates to form the urea bond.
  • Dioxo Thiolane Formation : Cyclization involving thiolane derivatives to introduce the dioxo functionality.

These steps require precise control of reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Research has shown that derivatives containing thiolane structures often interact with microbial enzymes, disrupting their function. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects

Studies have suggested that compounds in this class may possess anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines. The presence of the dioxo group is hypothesized to play a role in modulating inflammatory pathways by interacting with signaling proteins involved in inflammation.

Cytotoxicity and Anticancer Activity

Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in targeted cancer cells. For example, studies on related compounds have shown a correlation between structural modifications and enhanced cytotoxicity against specific cancer types.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of thiolane compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) for this compound was determined to be significantly lower than that of standard antibiotics.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted using breast cancer cell lines (MCF-7). The compound showed an IC50 value below 20 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treatment led to increased levels of apoptotic cells compared to control groups, suggesting a promising avenue for further anticancer drug development.

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O5S/c12-9-5-21(19,20)6-10(9)14-11(16)13-7-2-1-3-8(4-7)15(17)18/h1-4,9-10H,5-6H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYWJMBMSNIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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